molecular formula C17H10F5NOS2 B2405570 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione CAS No. 866153-95-9

3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione

Cat. No. B2405570
CAS RN: 866153-95-9
M. Wt: 403.39
InChI Key: CLDWHOCJLSYZAC-UHFFFAOYSA-N
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Description

The compound “3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The molecule also contains several fluorine atoms, which could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, along with the difluorophenyl and trifluoromethyl groups. These groups could potentially influence the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the difluorophenyl and trifluoromethyl groups. These groups could participate in various chemical reactions, depending on the conditions .

Scientific Research Applications

Chemical Synthesis and Structural Investigations

  • Chemical Synthesis and Transformations : This compound has been explored in the synthesis of trifluoromethyl-substituted sulfur heterocycles, demonstrating the versatility of 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione in chemical reactions (Mlostoń et al., 1996).

  • Structural Analysis : Studies have also been conducted to understand the crystal structure and molecular interactions of related thiazole compounds, providing insights into their chemical behavior and potential applications in material science (Li et al., 2005).

Biological Applications

  • Antimicrobial and Anti-inflammatory Potential : Research has shown that derivatives of thiazoles, similar to this compound, possess promising antimicrobial and anti-inflammatory properties (JagadeeshPrasad et al., 2015).

  • Cancer Research : Thiazole derivatives have also been explored for their potential in cancer therapy, with studies showing cytotoxic effects against cancer cell lines, indicating a potential avenue for therapeutic research (Banimustafa et al., 2013).

Material Science and Chemical Properties

  • Spectral and Luminescent Properties : Investigations into the spectral-luminescent properties of related thiazole compounds highlight their potential use in the development of new materials and sensors (Mikhailov et al., 2018).

  • Fluorophore Development : The study of fluorophores containing thiazoline structures similar to the compound can aid in the selective detection of metal ions like aluminium, which has applications in environmental monitoring and possibly in medical diagnostics (Lambert et al., 2000).

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of fluorinated organic compounds is a rapidly growing field in chemistry. This compound, with its combination of a thiazole ring and fluorinated groups, could potentially be of interest in various areas, including medicinal chemistry and materials science .

properties

IUPAC Name

3-(2,6-difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F5NOS2/c18-13-5-2-6-14(19)15(13)23-11(9-26-16(23)25)8-24-12-4-1-3-10(7-12)17(20,21)22/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDWHOCJLSYZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CSC(=S)N2C3=C(C=CC=C3F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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